N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14951339
InChI: InChI=1S/C23H24N4O3/c1-30-15-14-26-13-11-17-20(8-4-9-21(17)26)25-22(28)10-5-12-27-16-24-19-7-3-2-6-18(19)23(27)29/h2-4,6-9,11,13,16H,5,10,12,14-15H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide

CAS No.:

Cat. No.: VC14951339

Molecular Formula: C23H24N4O3

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide -

Specification

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
IUPAC Name N-[1-(2-methoxyethyl)indol-4-yl]-4-(4-oxoquinazolin-3-yl)butanamide
Standard InChI InChI=1S/C23H24N4O3/c1-30-15-14-26-13-11-17-20(8-4-9-21(17)26)25-22(28)10-5-12-27-16-24-19-7-3-2-6-18(19)23(27)29/h2-4,6-9,11,13,16H,5,10,12,14-15H2,1H3,(H,25,28)
Standard InChI Key YUJTUQQNKWCDAZ-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Introduction

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a complex organic compound that combines an indole moiety with a quinazoline derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The indole and quinazoline components are both known for their diverse biological activities, with indoles often associated with various biological functions and quinazolines studied for their anticancer and antimicrobial properties.

Synthesis

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide typically involves several key steps. Common reagents used include methoxyethylamine, acyl chlorides, and various catalysts that facilitate the formation of the quinazolinone rings and subsequent amide bond formation. Reaction conditions are optimized for temperature, pressure, and solvent choice to maximize yield and minimize side reactions.

Biological Activities and Potential Applications

Indole derivatives, including this compound, are known for their diverse biological activities. Preliminary studies suggest that compounds with similar structures may exhibit activities such as enzyme inhibition and receptor modulation, which are valuable in medicinal chemistry. The unique structure of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide may allow for specific interactions with target proteins or enzymes, making it valuable in biochemical research.

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